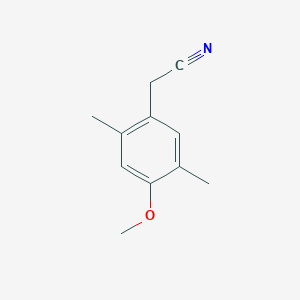

2,5-Dimethyl-4-methoxyphenylacetonitrile

Description

Overview of Phenylacetonitrile (B145931) Derivatives in Organic Chemistry

Phenylacetonitrile, also known as benzyl (B1604629) cyanide, and its derivatives are a cornerstone in organic synthesis, prized for their versatility as chemical intermediates. wikipedia.org Their fundamental structure consists of a phenyl ring attached to a cyanomethyl group (-CH₂CN). The utility of these compounds stems from the reactivity of both the nitrile group and the adjacent methylene (B1212753) group. wikipedia.org

The methylene bridge in phenylacetonitriles is particularly reactive, as the protons are acidic due to the electron-withdrawing effects of both the nitrile group and the phenyl ring. This "active methylene" characteristic allows for a wide array of chemical transformations, most notably in the formation of new carbon-carbon bonds through reactions with various electrophiles. wikipedia.org

Phenylacetonitrile derivatives are instrumental in the synthesis of a broad spectrum of commercially important substances. In the pharmaceutical industry, they serve as precursors to numerous drugs, including antiarrhythmics, antidepressants, antihistamines, and hypnotics. wikipedia.org Furthermore, their applications extend to the agrochemical sector for the creation of fungicides and insecticides, as well as to the fragrance industry. wikipedia.org The hydrolysis of the nitrile group to a carboxylic acid or its reduction to an amine opens up further synthetic pathways, underscoring the importance of this class of compounds. wikipedia.org

Significance of the 2,5-Dimethyl and 4-Methoxy Substituents in Chemical Functionality

The chemical behavior of 2,5-Dimethyl-4-methoxyphenylacetonitrile is significantly influenced by the specific substituents on its phenyl ring. The presence of two methyl (-CH₃) groups at positions 2 and 5, and a methoxy (B1213986) (-OCH₃) group at position 4, imparts distinct electronic and steric effects that modulate the reactivity of the molecule.

The methoxy group at the para-position (position 4) is a strong electron-donating group due to resonance. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. The mutual interaction of substituents on an aromatic ring is a fundamental aspect of organic chemistry, and the presence of a methoxy group can thermodynamically influence the distribution of isomers in reactions. doi.org

Historical Context and Emergence in Research Literature

The synthesis and application of substituted phenylacetonitriles have been a subject of interest for many decades, with early methods for their preparation being documented in the mid-20th century. For instance, a patent from 1957 describes a process for preparing phenylacetonitriles, highlighting their utility as intermediates in the synthesis of complex organic compounds like dyes and pharmaceuticals. google.com These early methods often involved the reaction of a benzyl halide with an alkali metal cyanide. google.com

Over the years, various synthetic routes to substituted phenylacetonitriles have been developed. These include the reaction of alkoxyphenylacetonitriles with other molecules in the presence of a phase transfer catalyst, which has been noted as a useful method for preparing intermediates for central nervous system antidepressants. google.com The preparation of p-methoxyphenylacetonitrile, a closely related compound, has been well-documented and can be achieved through several methods, including the reaction of anisyl chloride with sodium cyanide. orgsyn.orgprepchem.com The emergence of this compound in the scientific literature is part of this broader history of exploring the synthesis and properties of variously substituted phenylacetonitriles for potential applications in medicinal chemistry and materials science.

Scope and Objectives of Current Research on this compound

Current research involving this compound and related substituted phenylacetonitriles is largely driven by their potential as building blocks for more complex and functionally rich molecules. A significant area of investigation is their use as intermediates in the synthesis of novel pharmaceutical compounds. Substituted phenylacetonitriles are known precursors to drugs with a wide range of activities, and the specific substitution pattern of this compound makes it a candidate for the development of new therapeutic agents. google.com

Research is also focused on developing more efficient and environmentally benign synthetic methods for this class of compounds. This includes the exploration of new catalysts and reaction conditions to improve yields and reduce waste. researchgate.net Furthermore, studies on substituted phenylacetonitrile derivatives have explored their potential in areas such as the development of pro-pesticides and uncouplers of oxidative phosphorylation, indicating a broad scope of potential applications. nih.govnih.gov The unique electronic and steric properties conferred by the dimethyl and methoxy substituents on this compound make it a molecule of interest for structure-activity relationship studies, aiming to understand how subtle changes in molecular structure can lead to significant differences in biological activity.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 105909-12-4 |

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| Melting Point | 54-56 °C chemicalbook.com |

| Synonyms | (4-Methoxy-2,5-dimethylphenyl)acetonitrile, 2-(4-Methoxy-2,5-dimethylphenyl)acetonitrile chemicalbook.com |

Properties

IUPAC Name |

2-(4-methoxy-2,5-dimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8-7-11(13-3)9(2)6-10(8)4-5-12/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKNQRIEXCGMHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344183 | |

| Record name | 2,5-Dimethyl-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105909-12-4 | |

| Record name | 2,5-Dimethyl-4-methoxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2,5-Dimethyl-4-methoxyphenylacetonitrile

Established synthetic routes leverage well-known organic reactions, including nucleophilic substitutions and condensations, often starting from readily available precursors.

A primary and direct method for the synthesis of arylacetonitriles is through the nucleophilic substitution of a benzylic halide with a cyanide salt. This reaction, a type of cyanoalkylation, follows an SN2 mechanism. For the specific synthesis of this compound, the logical precursor would be 2,5-dimethyl-4-methoxybenzyl chloride.

The general reaction involves treating the benzyl (B1604629) halide with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction can be facilitated by the addition of a catalyst, such as sodium iodide, to enhance the leaving group ability of the chloride.

Reaction Scheme:

Reactant A: 2,5-Dimethyl-4-methoxybenzyl chloride

Reactant B: Sodium Cyanide (NaCN)

Solvent: Acetone

Catalyst: Sodium Iodide (NaI)

Product: this compound

This method is particularly effective for benzyl halides that are reactive towards nucleophilic substitution. orgsyn.orgprepchem.com The vigorous and prolonged heating of the reaction mixture under reflux is typically required to ensure the completion of the reaction. orgsyn.org The final product is then isolated by filtration of the inorganic salts, removal of the solvent, and purification, often through vacuum distillation. prepchem.com

Table 1: Nucleophilic Substitution Reaction Parameters

| Parameter | Details |

| Precursor | 2,5-Dimethyl-4-methoxybenzyl halide (e.g., chloride) |

| Cyanide Source | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) |

| Solvent | Acetone, Dimethylformamide (DMF) |

| Catalyst | Sodium Iodide (NaI) (optional) |

| Reaction Type | SN2 Nucleophilic Substitution |

| Work-up | Filtration, Solvent Evaporation, Vacuum Distillation |

The Knoevenagel condensation is a versatile method for carbon-carbon bond formation, typically involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.comwikipedia.org While not a direct route to this compound itself, it is a key reaction for synthesizing α,β-unsaturated nitriles which can be precursors or related structures.

A relevant application of this reaction would be the condensation of 2,5-Dimethyl-4-methoxybenzaldehyde with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, catalyzed by a weak base like piperidine or an ammonium salt. nih.govchemrxiv.org This reaction yields an α,β-unsaturated dinitrile or a cyanoacrylate, respectively.

For instance, the reaction of 2,5-Dimethyl-4-methoxybenzaldehyde with 2-methoxyethyl cyanoacetate, catalyzed by piperidine, is a known application of the Knoevenagel condensation to produce a related acrylate. chemrxiv.org The reaction proceeds through the formation of a carbanionic intermediate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. nih.gov A subsequent dehydration step leads to the final unsaturated product. wikipedia.org

Table 2: Knoevenagel Condensation for Related Compounds

| Component | Example | Role |

| Aldehyde | 2,5-Dimethyl-4-methoxybenzaldehyde | Electrophile |

| Active Methylene Compound | Malononitrile, Ethyl Cyanoacetate | Nucleophile Precursor |

| Catalyst | Piperidine, β-alanine, Ammonium salts | Base Catalyst |

| Product Type | α,β-Unsaturated Nitrile | Intermediate/Related Compound |

The synthesis of this compound is highly dependent on the availability of its direct precursors. A key intermediate is 2,5-Dimethyl-4-methoxybenzaldehyde. This aldehyde can be synthesized from more fundamental aromatic compounds. For example, it can be prepared from 2,5-dimethylanisole through electrophilic aromatic substitution reactions such as the Vilsmeier-Haack reaction or Friedel-Crafts acylation followed by subsequent modifications.

Once the key precursor, such as 2,5-dimethyl-4-methoxybenzyl alcohol or 2,5-Dimethyl-4-methoxybenzaldehyde, is obtained, derivatization can lead to the target acetonitrile (B52724). For example, the benzyl alcohol can be converted to the corresponding benzyl chloride using thionyl chloride or concentrated hydrochloric acid, which can then undergo nucleophilic substitution with cyanide as described in section 2.1.1. orgsyn.org

Alternatively, the aldehyde can be converted to the corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, for instance, using a phase-transfer catalyst and a base, can yield the desired nitrile. google.com

For industrial-scale production of phenylacetonitriles, including this compound, the optimization of synthetic processes is crucial. This involves selecting cost-effective starting materials, improving reaction yields, simplifying work-up procedures, and minimizing hazardous waste.

One common industrial approach for similar compounds involves the reaction of a benzyl chloride with an aqueous solution of sodium cyanide in the presence of a phase-transfer catalyst. google.com This method avoids the need for anhydrous organic solvents, which can be costly and flammable. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride is located, thereby accelerating the reaction. google.com

Process optimization would also focus on:

Reaction Time and Temperature: Minimizing reaction time and using optimal temperatures to reduce energy consumption and prevent side reactions.

Catalyst Loading: Using the minimum amount of catalyst necessary to achieve a high conversion rate.

Solvent Selection: Employing greener and more easily recyclable solvents.

Purification: Developing efficient purification methods, such as crystallization or reactive distillation, to replace more energy-intensive processes like column chromatography.

Novel Synthetic Approaches and Innovations

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods for the preparation of nitriles.

Modern catalytic methods offer significant advantages over traditional stoichiometric reactions, including higher efficiency, greater selectivity, and milder reaction conditions. In the context of synthesizing this compound, catalytic approaches can be applied to several key steps.

For the cyanation of benzyl halides, innovative catalytic systems are being explored to replace the use of large excesses of toxic cyanide salts. While not specifically documented for this compound, research into the cyanation of aryl halides and pseudohalides using palladium or nickel catalysts with less toxic cyanide sources is an active area.

In the context of Knoevenagel-type reactions, which can produce precursors, there is a move towards using heterogeneous catalysts or environmentally benign organocatalysts. tue.nl For example, solid-supported bases or Lewis acids can facilitate the condensation reaction, allowing for easier separation of the catalyst from the reaction mixture and potential for catalyst recycling. tue.nl The use of solvent-free conditions or greener solvents like water or ethanol, often in conjunction with microwave or ultrasound irradiation, has also been shown to improve the efficiency and environmental profile of these reactions. sigmaaldrich.com

Catalytic Methods in this compound Synthesis

Palladium-Catalyzed C-H Functionalization Strategies

Palladium catalysis is a powerful tool for forming carbon-carbon bonds, and it is particularly useful in the synthesis of α-arylated compounds. researchgate.net The direct α-arylation of arylacetonitriles with aryl halides or sulfonates represents a significant advancement in this area. researchgate.net For the synthesis of a molecule like this compound, a related palladium-catalyzed approach would be the α-alkenylation of an existing arylacetonitrile. nih.govnih.gov

A general palladium-catalyzed α-alkenylation of arylacetonitriles involves the reaction of an arylacetonitrile with a vinyl halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.gov For instance, a Pd/NIXANTPHOS-based catalyst system has been shown to be effective for this transformation, yielding a variety of substituted aryl acrylonitriles. nih.govnih.gov This method could be adapted to synthesize precursors to this compound.

A plausible catalytic cycle for such a reaction, based on related processes, would involve the deprotonation of the arylacetonitrile by a base to form a benzyl anion. nih.gov Oxidative addition of the vinyl halide to the Pd(0) catalyst forms a vinyl palladium intermediate, which then coordinates with the benzyl anion. nih.gov Reductive elimination follows, affording the enenitrile product and regenerating the Pd(0) catalyst. nih.gov

Table 1: Examples of Palladium-Catalyzed α-Alkenylation of Arylacetonitriles

| Arylacetonitrile Reactant | Vinyl Halide/Triflate | Catalyst System | Product | Yield |

|---|---|---|---|---|

| Arylacetonitrile with 4-Me group | Bromomethylenecyclohexane | Pd/NIXANTPHOS | Aryl acrylonitrile | 84% |

| Arylacetonitrile with 2-Me group | Bromomethylenecyclohexane | Pd/NIXANTPHOS | Aryl acrylonitrile | 81% |

This table presents data for analogous reactions, illustrating the general applicability of the methodology. nih.gov

Organocatalysis and Biocatalysis in Nitrile Synthesis

Organocatalysis offers a metal-free alternative for various chemical transformations. In the context of synthesizing molecules with structural similarities to this compound, organocatalytic dearomative cycloadditions of biomass-derived 2,5-dimethylfuran with ortho-quinone methides have been developed. nih.gov This approach leads to the formation of multisubstituted chromanes, demonstrating the potential of organocatalysis in constructing complex molecular architectures from simple precursors. nih.gov While not a direct synthesis of the target nitrile, it showcases the utility of organocatalysis with similarly substituted aromatic compounds.

Biocatalysis, the use of enzymes to catalyze chemical reactions, is another green alternative. For instance, enzymes have been used in the oxidative polymerization of phenols like 2,6-dimethylphenol and 2,6-dimethoxyphenol, which share structural motifs with the target compound. mdpi.com While direct biocatalytic routes to this compound are not widely reported, the principle of using enzymes for selective transformations on substituted aromatic rings is well-established.

Phase-Transfer Catalysis in Cyanation Reactions

Phase-transfer catalysis (PTC) is a highly effective technique for reactions involving reactants in immiscible phases, such as an aqueous solution of a cyanide salt and an organic solution of a benzylic halide. phasetransfer.comphasetransfercatalysis.com This method is particularly well-suited for the cyanation of benzyl chloride derivatives to produce benzyl cyanides. phasetransfer.com The synthesis of this compound could be envisioned via the reaction of 2,5-Dimethyl-4-methoxybenzyl chloride with an inorganic cyanide salt, such as sodium or potassium cyanide, in the presence of a phase-transfer catalyst.

Common phase-transfer catalysts include quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salts. phasetransfercatalysis.com The catalyst facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzylic halide. phasetransfercatalysis.com PTC offers several advantages, including milder reaction conditions, increased reaction rates, and the ability to use inexpensive inorganic bases and salts. phasetransfer.com The use of PTC can lead to high yields and selectivity, making it an industrially viable method. phasetransfer.com

A related approach involves a PIII/PV=O-catalyzed phase transfer activation for the electrophilic cyanation of C(sp2)-H bonds using inorganic cyanate. nih.gov This newer method demonstrates the ongoing innovation in PTC for cyanation reactions.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Solvent-Free Reactions and Alternative Media

One of the key principles of green chemistry is the reduction or elimination of solvents. Solvent-free, or neat, reactions are highly desirable as they reduce waste and can lead to shorter reaction times and simpler work-up procedures. cem.com Microwave irradiation has been effectively used to promote solvent-free reactions. cem.com

For the synthesis of arylacetonitriles, a solvent-free approach involving the reaction of substituted acetonitriles with primary alcohols, catalyzed by a Cp*Ir complex, has been reported. acs.orgorganic-chemistry.org This redox-neutral process generates only water as a byproduct and can be performed under conventional heating or with microwave assistance, the latter significantly reducing reaction times. acs.orgorganic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave Heating in a Solvent-Free Arylacetonitrile Synthesis

| Heating Method | Temperature | Time | Conversion |

|---|---|---|---|

| Conventional | 100 °C | 12-17 h | >99% |

This table is based on a general method for arylacetonitrile synthesis and illustrates the potential for applying these conditions to the target compound. acs.orgorganic-chemistry.org

Atom Economy and Waste Reduction in Synthetic Protocols

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of waste. nih.gov Addition and rearrangement reactions are inherently atom-economical as they incorporate all atoms of the reactants into the product.

In the context of synthesizing this compound, a traditional synthesis might involve the cyanation of a benzyl halide. While effective, this substitution reaction generates a salt byproduct. An ideal green synthesis would strive for higher atom economy. For example, a direct C-H cyanation would be more atom-economical than a route involving a halogenation step followed by cyanation. The aforementioned solvent-free reaction with alcohols, which produces only water, is an excellent example of a highly atom-economical process. acs.orgorganic-chemistry.org

Reaction Mechanisms and Kinetics of Formation

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. For benzylic cyanation, several mechanistic pathways can be considered.

The classic cyanation of a benzylic halide is typically a nucleophilic substitution (SN2) reaction. In a phase-transfer catalyzed system, the kinetics are influenced by the efficiency of the catalyst in transporting the cyanide nucleophile across the phase boundary. phasetransfercatalysis.com

More recently, radical-based pathways for C-H functionalization have gained prominence. For instance, a copper-catalyzed radical relay mechanism has been reported for the enantioselective cyanation of benzylic C-H bonds. researchgate.netnih.govnih.gov This process involves the abstraction of a hydrogen atom from the benzylic position to form an achiral benzylic radical. nih.govnih.gov This radical then undergoes an asymmetric C-CN bond formation upon reaction with a chiral copper catalyst. nih.govnih.gov Mechanistic studies, including radical trapping experiments, provide evidence for the presence of diffusible organic radicals in these reactions. nih.gov

Kinetic studies of related reactions, such as the solvolysis of benzyl chloride, have been analyzed to understand the influence of temperature and pressure on reaction rates, providing insights into the activation parameters of the reaction. rsc.org

Detailed Mechanistic Elucidation of Key Synthetic Steps

A plausible and widely utilized method for synthesizing phenylacetonitriles is through the nucleophilic substitution of a benzyl halide with a cyanide salt. This reaction generally proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.

Step 1: Formation of the Benzyl Halide (Conceptual) The synthesis would logically begin with 2,5-dimethyl-4-methoxybenzyl alcohol. This alcohol can be converted to the more reactive 2,5-dimethyl-4-methoxybenzyl chloride or bromide by treatment with a suitable halogenating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. In this step, the hydroxyl group is protonated by the acid, forming a good leaving group (water). The halide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the water molecule.

Step 2: Nucleophilic Substitution by Cyanide The resulting benzyl halide is then subjected to a reaction with a cyanide salt, commonly sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon, displacing the halide ion in a classic SN2 reaction. The use of an aprotic solvent is crucial as it solvates the cation (Na⁺ or K⁺) but leaves the cyanide anion relatively free and highly nucleophilic, thus promoting the SN2 pathway and minimizing the competing E2 elimination reaction. The presence of a catalyst like sodium iodide can enhance the reaction rate by in situ conversion of the benzyl chloride to the more reactive benzyl iodide. orgsyn.org

Kinetic Studies of Reaction Rates and Optimization Parameters

The rate of the cyanation reaction is typically second-order, being first-order in both the benzyl halide and the cyanide ion. The rate equation can be expressed as: Rate = k[R-X][CN⁻] where R-X is the benzyl halide and k is the rate constant.

Key Optimization Parameters:

Solvent: Polar aprotic solvents (e.g., acetone, DMF, DMSO) are preferred as they enhance the nucleophilicity of the cyanide ion. orgsyn.org In contrast, protic solvents can hydrogen-bond with the cyanide ion, reducing its reactivity.

Leaving Group: The reaction rate is highly dependent on the nature of the leaving group. The general trend for halide leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, using a benzyl iodide would result in the fastest reaction, followed by the bromide and then the chloride.

Temperature: Increasing the reaction temperature generally increases the reaction rate, as described by the Arrhenius equation. However, excessively high temperatures can lead to side reactions, such as elimination or decomposition. Refluxing the mixture is a common practice to maintain a controlled, elevated temperature. orgsyn.org

Concentration: Higher concentrations of both reactants will lead to a faster reaction rate, as predicted by the rate law.

Catalyst: As mentioned, the addition of a catalytic amount of sodium iodide can accelerate the reaction of benzyl chlorides or bromides by forming the more reactive benzyl iodide intermediate.

| Parameter | Effect on Reaction Rate | Optimal Condition | Rationale |

| Solvent | Significant | Polar Aprotic (e.g., Acetone, DMF) | Enhances nucleophilicity of CN⁻ by solvating the cation but not the anion. |

| Leaving Group | Major | I⁻ > Br⁻ > Cl⁻ | Weaker C-X bond and more stable anion lead to faster displacement. |

| Temperature | Proportional | Reflux | Increases kinetic energy of molecules, leading to more frequent and energetic collisions. |

| Catalyst | Accelerates | Sodium Iodide (for chlorides/bromides) | In situ generation of a more reactive alkyl iodide intermediate (Finkelstein reaction). |

Derivatization and Functional Group Transformations

The nitrile moiety (C≡N) in this compound is a versatile functional group, serving as a precursor to several other important chemical functionalities.

Reactions at the Nitrile Moiety

The nitrile group can be readily reduced to a primary amine (–CH₂NH₂). This transformation is fundamental in the synthesis of phenethylamines.

Common reducing agents for this conversion include:

Lithium Aluminum Hydride (LiAlH₄): A powerful and highly effective reducing agent that provides excellent yields of the primary amine. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the intermediate aluminum complexes.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). It is often considered a "greener" alternative to metal hydrides.

Other Borane Reagents: Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (LiBH₄), has been shown to be effective for reducing a variety of nitriles to primary amines. nih.gov Electron-donating groups on the aromatic ring, such as the methoxy (B1213986) group in the target compound, may require more forceful conditions like refluxing in THF to achieve complete reduction. nih.gov

Reaction Summary: Reduction of Nitrile to Amine

| Reducing Agent | Solvent | Typical Conditions | Product |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0°C to reflux, followed by aqueous workup | 2-(2,5-Dimethyl-4-methoxyphenyl)ethanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol or Methanol | Pressurized H₂, Room Temp to 50°C | 2-(2,5-Dimethyl-4-methoxyphenyl)ethanamine |

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. chemistrysteps.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) first produces an amide (2,5-Dimethyl-4-methoxyphenylacetamide) via protonation of the nitrile nitrogen followed by nucleophilic attack by water. chemistrysteps.comlibretexts.org With continued heating, the amide is further hydrolyzed to the corresponding carboxylic acid (2,5-Dimethyl-4-methoxyphenylacetic acid) and an ammonium salt. libretexts.org

Base-Catalyzed Hydrolysis: Refluxing the nitrile with an aqueous solution of a strong base (e.g., NaOH or KOH) results in the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This initially forms an imidic acid, which tautomerizes to the amide. chemistrysteps.com The amide is then hydrolyzed under the basic conditions to form a carboxylate salt (e.g., sodium 2,5-dimethyl-4-methoxyphenylacetate) and ammonia gas. libretexts.org Acidification of the reaction mixture in a subsequent step is required to protonate the carboxylate and isolate the free carboxylic acid. libretexts.org

The nitrile group is a valuable participant in the synthesis of heterocyclic compounds. While specific examples involving this compound are specialized, the general reactivity patterns are well-documented. For instance, α-arylacetonitriles can be used in condensation reactions. A relevant example is the condensation with cyclohexanone to form intermediates for more complex molecules. google.com In such reactions, a strong base is typically used to deprotonate the carbon alpha to the nitrile group, creating a carbanion. This nucleophilic carbanion can then attack an electrophile, such as the carbonyl carbon of a ketone, initiating a sequence that can lead to cyclization.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: one methoxy and two methyl groups. The methoxy group is a powerful activating group, and the methyl groups are moderately activating. All three are ortho, para-directing.

The directing effects of these substituents are synergistic. The methoxy group at C-4 directs incoming electrophiles to the ortho positions (C-3 and C-5). The methyl group at C-2 directs to its ortho (C-3) and para (C-6) positions. The methyl group at C-5 directs to its ortho (C-6) and para (C-3) positions. The cyanomethyl group (-CH₂CN) is generally considered to be weakly deactivating due to the electronegativity of the nitrile group, which withdraws electron density through the sigma bond. However, the methylene spacer mitigates this effect on the aromatic ring compared to a directly attached cyano group.

Considering the combined directing effects, the most likely positions for electrophilic attack are C-3 and C-6. Steric hindrance from the adjacent methyl group at C-2 might slightly disfavor substitution at C-3, potentially making C-6 the most probable site of reaction.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| Br₂ / FeBr₃ | 3-Bromo-2,5-dimethyl-4-methoxyphenylacetonitrile and/or 6-Bromo-2,5-dimethyl-4-methoxyphenylacetonitrile | The powerful activating effect of the methoxy and methyl groups facilitates halogenation. The C-3 and C-6 positions are electronically favored. |

| HNO₃ / H₂SO₄ | 3-Nitro-2,5-dimethyl-4-methoxyphenylacetonitrile and/or 6-Nitro-2,5-dimethyl-4-methoxyphenylacetonitrile | Nitration is expected to occur readily at the most activated positions, C-3 and C-6. |

| SO₃ / H₂SO₄ | 2,5-Dimethyl-4-methoxy-3-phenylacetonitrile-sulfonic acid and/or 2,5-Dimethyl-4-methoxy-6-phenylacetonitrile-sulfonic acid | Sulfonation is also directed to the C-3 and C-6 positions. The reaction may be reversible at higher temperatures. |

| RCOCl / AlCl₃ | 3-Acyl-2,5-dimethyl-4-methoxyphenylacetonitrile and/or 6-Acyl-2,5-dimethyl-4-methoxyphenylacetonitrile | Friedel-Crafts acylation is expected to proceed at the sterically accessible and electronically enriched C-3 or C-6 positions. |

Modification of the Methoxy Group

The methoxy group is a key functionality that can be modified to alter the properties of the molecule. The most common transformation is ether cleavage to yield the corresponding phenol.

Demethylation: Cleavage of the methyl ether can be effectively achieved using strong Lewis acids, most notably boron tribromide (BBr₃). The reaction proceeds by coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. This reaction is typically performed in an inert solvent like dichloromethane. The resulting borate ester is then hydrolyzed during aqueous workup to afford the free phenol, 4-hydroxy-2,5-dimethylphenylacetonitrile. Given the presence of other functional groups, careful control of reaction conditions is necessary to avoid unwanted side reactions.

Other reagents capable of cleaving aryl methyl ethers include strong protic acids like HBr and HI, though these often require harsh conditions.

Reactions Involving the Methyl Substituents

The two methyl groups on the aromatic ring can undergo reactions characteristic of benzylic positions. The proximity of the electron-rich aromatic ring stabilizes radical and cationic intermediates at the benzylic carbon, making these positions more reactive than typical alkyl C-H bonds.

Benzylic Halogenation: The methyl groups can be selectively halogenated, typically brominated, under free-radical conditions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, and often with irradiation by light, is a standard method for benzylic bromination. This reaction would likely lead to a mixture of mono-brominated products at the 2- and 5-methyl positions, forming 2-(bromomethyl)-5-methyl-4-methoxyphenylacetonitrile and 5-(bromomethyl)-2-methyl-4-methoxyphenylacetonitrile. Further reaction could lead to di- and poly-halogenated products.

Oxidation: The methyl groups can be oxidized to various degrees depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under vigorous conditions will typically oxidize benzylic methyl groups to carboxylic acids. In the case of this compound, this would likely result in the formation of 4-methoxy-2-(cyanomethyl)-5-methylbenzoic acid or 4-methoxy-5-(cyanomethyl)-2-methylbenzoic acid, or the corresponding dicarboxylic acid with prolonged reaction times. Milder and more selective oxidizing agents, such as ceric ammonium nitrate, may allow for the oxidation to the corresponding aldehydes.

Table 2: Summary of Potential Reactions of the Methyl Substituents

| Reaction | Reagents and Conditions | Expected Product(s) |

| Benzylic Bromination | NBS, radical initiator (e.g., AIBN), light, CCl₄ | Mixture of mono- and poly-brominated products at the methyl groups. |

| Benzylic Oxidation (to Carboxylic Acid) | KMnO₄, heat, aqueous base | Formation of the corresponding benzoic acid derivatives. |

| Benzylic Oxidation (to Aldehyde) | Ceric ammonium nitrate | Potential for selective oxidation to the corresponding benzaldehyde derivatives. |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,5-Dimethyl-4-methoxyphenylacetonitrile, with the molecular formula C₁₁H₁₃NO, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

While specific, experimentally derived spectral data for this compound is not widely available in published literature, a theoretical analysis based on established principles of NMR spectroscopy allows for the prediction of its spectral features.

¹H NMR and ¹³C NMR Chemical Shift Assignments and Structural Correlations

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic region would show signals for the two protons on the benzene (B151609) ring. The methyl groups attached to the ring and the methoxy (B1213986) group would each produce a singlet. The methylene (B1212753) protons of the acetonitrile (B52724) group would also appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this would include signals for the aromatic carbons, the two methyl carbons, the methoxy carbon, the methylene carbon, and the nitrile carbon. The chemical shifts of these signals are indicative of their electronic environment.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.2 | 115 - 130 |

| Methylene (CH₂) | ~3.7 | ~20 |

| Methoxy (OCH₃) | ~3.8 | ~55 |

| Methyl (CH₃) | ~2.2 | ~15 |

| Nitrile (CN) | - | ~118 |

| Quaternary Aromatic C | - | 125 - 160 |

Note: These are predicted values and may vary from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Confirmation

To definitively establish the structure of this compound, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, primarily those on adjacent carbon atoms. For this molecule, it would help to confirm the connectivity within the aromatic ring, if any coupling exists between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms, for instance, linking the methylene proton signal to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. For example, correlations would be expected between the methylene protons and the nitrile carbon, as well as with the aromatic carbons. The protons of the methyl and methoxy groups would show correlations to the aromatic carbons they are attached to, confirming their positions on the ring.

Solid-State NMR Applications

While solution-state NMR is more common, solid-state NMR (ssNMR) could provide valuable information about the compound in its crystalline or amorphous solid form. ssNMR can reveal details about the molecular packing, polymorphism, and dynamics in the solid state. For this compound, ssNMR could be used to study the conformation of the molecule in its solid form, which may differ from its conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be used to confirm the molecular formula C₁₁H₁₃NO.

Data Table: HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass |

| C₁₁H₁₃NO | 175.0997 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The fragmentation pattern is a fingerprint of the molecule and provides valuable structural information.

For this compound, the molecular ion [M]⁺ would be expected to undergo fragmentation through various pathways. Common fragmentation would likely involve the loss of the nitrile group or cleavage of the benzyl-cyanide bond. The analysis of these fragments helps to confirm the connectivity of the different functional groups within the molecule.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule. Both methods probe the vibrational modes of molecular bonds, but they are based on different physical principles (IR absorption vs. Raman scattering) and often provide complementary information.

For this compound, the key functional groups each have characteristic vibrational frequencies.

Nitrile (C≡N) Group: The most prominent and diagnostically useful peak is the stretching vibration of the nitrile group. This appears as a sharp, intense band in the IR spectrum, typically in the range of 2260-2240 cm⁻¹. Its intensity can be weaker in the Raman spectrum.

Aromatic Ring (C=C): The benzene ring gives rise to several characteristic stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern on the ring influences the exact position and pattern of these peaks.

C-O Stretching: The aryl-alkyl ether linkage (Ar-O-CH₃) will show a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric stretch) and a weaker one near 1040 cm⁻¹ (symmetric stretch).

C-H Bonds: The spectra will also contain C-H stretching vibrations. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) appear just below 3000 cm⁻¹.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Medium to Strong (IR), Weak to Medium (Raman) |

| Aromatic (C=C) | Ring Stretch | 1610, 1580, 1500 | Medium to Strong |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | ~1250 | Strong |

| Aryl Ether (Ar-O-C) | Symmetric Stretch | ~1040 | Medium |

| Aliphatic C-H | Stretch | 2980 - 2850 | Medium to Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

Vibrational spectroscopy can also offer insights into the conformational isomers of the molecule. For this compound, the primary source of conformational flexibility is the rotation around the single bonds, particularly the bond connecting the methoxy group to the aromatic ring and the bond connecting the cyanomethyl group to the ring.

The orientation of the methoxy group relative to the plane of the benzene ring can be influenced by steric hindrance from the adjacent methyl group. Different rotational conformers (rotamers) may coexist at room temperature. These different conformations can lead to subtle shifts in the vibrational frequencies of the C-O bond and the aromatic ring modes. By analyzing the spectra, sometimes at low temperatures to "freeze out" specific conformers, it is possible to deduce information about the preferred spatial arrangement of the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated system.

The UV spectrum of this compound is dominated by the electronic transitions of the substituted benzene ring. The presence of the methoxy group (an auxochrome) and the alkyl groups modifies the absorption profile compared to unsubstituted benzene. Typically, substituted benzenes exhibit two main absorption bands:

The E₂-band: An intense absorption band usually occurring around 200-230 nm, corresponding to a π → π* transition of the benzene ring.

The B-band: A less intense, more structured band at longer wavelengths, typically around 250-290 nm, which is also a π → π* transition but is formally "forbidden" in unsubstituted benzene.

The methoxy group, being an electron-donating group, tends to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) for these bands. The specific λmax values are dependent on the solvent used due to solvatochromic effects. For a related compound, 4-methoxyphenylacetonitrile, a λmax is observed which can be compared to understand the influence of the additional dimethyl substitution.

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Typical Wavelength Range (nm) | Notes |

|---|---|---|

| π → π (E₂-band)* | ~220 - 240 | Intense absorption characteristic of the aromatic system. |

These values are predictions based on the typical effects of substituents on the benzene chromophore.

Molar Absorptivity and Quantitative Analysis

A comprehensive search of scientific databases has yielded no specific studies detailing the molar absorptivity of this compound. Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is a crucial parameter for quantitative analysis using spectrophotometry.

Consequently, there are no established and published methods for the quantitative analysis of this compound using techniques that would rely on its molar absorptivity, such as UV-Vis spectroscopy. The development of such a method would first require experimental determination of the compound's absorption spectrum and its molar absorptivity at the wavelength of maximum absorbance (λmax).

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

A diligent search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures, and other scientific literature reveals no deposited crystal structure for this compound. This indicates that, to date, the single-crystal X-ray diffraction analysis of this compound has not been performed or its results have not been made publicly available.

Therefore, definitive data on its crystal system, space group, unit cell dimensions, and the precise bond lengths and angles of the molecule in the solid state are currently unknown.

Without a determined crystal structure, the arrangement of molecules in the crystal lattice, known as crystal packing, remains uncharacterized. Consequently, the nature and geometry of any intermolecular interactions, such as hydrogen bonds, van der Waals forces, or π-π stacking, which govern the supramolecular assembly of this compound in the solid state, have not been elucidated.

While this compound is a known chemical entity, there is a clear absence of published research on its advanced spectroscopic and crystallographic properties. The determination of its molar absorptivity and the development of quantitative analytical methods, as well as the elucidation of its single-crystal X-ray structure, would provide valuable data for the scientific community and would be necessary for a complete understanding of this compound's chemical and physical properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by modeling the electron density. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules. cuny.edu DFT calculations begin by optimizing the molecular geometry to find the lowest energy conformation, which is crucial for accurate predictions of other properties. For substituted benzene (B151609) derivatives, DFT has been shown to provide reliable geometric and electronic data. researchgate.net

A study on dimethoxybenzene derivatives, which share the methoxy-substituted ring with the target molecule, successfully employed DFT to analyze their structures and electronic properties. bohrium.com The hybrid functional B3LYP, combined with a basis set like 6-311G(d,p) or Def2-TZVP, is often chosen for such calculations as it provides a good compromise between speed and accuracy for total energy calculations. bohrium.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wuxibiology.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. wuxiapptec.commaterialsciencejournal.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wsu.edu The energies of these orbitals are influenced by the substituents on the aromatic ring. Electron-donating groups, like the methyl and methoxy (B1213986) groups in 2,5-Dimethyl-4-methoxyphenylacetonitrile, are expected to raise the HOMO energy. Conversely, electron-withdrawing groups, such as the nitrile group, tend to lower the LUMO energy. researchgate.net This combined substitution pattern would likely result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer character.

For illustrative purposes, computational studies on other substituted aromatic compounds provide insight into typical FMO energy values.

| Compound/System | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| Nitrile Imine Derivative (5a) | DFT | -6.07 | -2.28 | 3.79 | researchgate.net |

| Amodiaquine | B3LYP/6-311++G(d,p) | -6.14 | -2.05 | 4.09 | researchgate.net |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | B3LYP/6-311G(d,p) | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. ucsb.edu The MEP map displays regions of negative potential (electron-rich, typically shown in red) and positive potential (electron-poor, shown in blue).

For this compound, the MEP map would likely show a region of high electron density (negative potential) around the oxygen atom of the methoxy group and the nitrogen atom of the nitrile group, making them susceptible to electrophilic attack. The π-system of the aromatic ring also contributes to the negative potential above and below the ring plane. ucsb.edu In contrast, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potential. Studies on substituted benzenes and dimethoxybenzene derivatives confirm that MEP maps effectively reveal sites for intermolecular interactions. bohrium.comnih.gov For example, in one study, the MEP analysis showed that one dimethoxybenzene derivative was more nucleophilic and a strong hydrogen bond acceptor, while another was more electrophilic and a hydrogen bond donor, based on the distribution of electrostatic potential. researchgate.net

DFT calculations can accurately predict various spectroscopic properties, aiding in the structural confirmation and analysis of new compounds.

NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netnih.gov These calculated shifts are typically compared with experimental data (using a reference like Tetramethylsilane, TMS) to validate the molecular structure. capes.gov.br For this compound, this method would predict the specific chemical shifts for each unique carbon and hydrogen atom, reflecting the electronic environment created by the different substituents.

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the stretching, bending, and torsional motions of a molecule. DFT calculations can predict these frequencies and their corresponding intensities. mdpi.com Predicted spectra are often scaled by a factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. materialsciencejournal.org For the target molecule, characteristic peaks for C≡N stretching, C-O stretching, aromatic C-H stretching, and aliphatic C-H stretching would be predicted. materialsciencejournal.orgyoutube.com

UV-Vis Spectroscopy: Electronic transitions, which occur upon absorption of UV-visible light, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The predicted spectrum is directly related to the HOMO-LUMO gap, with smaller gaps corresponding to absorption at longer wavelengths.

| Spectroscopy Type | Computational Method | Predicted Properties | Relevant Source |

|---|---|---|---|

| NMR | GIAO (Gauge-Independent Atomic Orbital) | ¹H and ¹³C Chemical Shifts | researchgate.netnih.govcapes.gov.br |

| IR | DFT (Frequency Calculation) | Vibrational Frequencies and Intensities | nih.govmdpi.com |

| UV-Vis | TD-DFT (Time-Dependent DFT) | Excitation Energies (λ_max) and Oscillator Strengths | materialsciencejournal.orgresearchgate.net |

While DFT is prevalent, other quantum mechanical methods exist. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC), are highly accurate but computationally expensive, generally reserved for smaller systems or for benchmarking DFT results. compchem.me Semi-empirical methods, on the other hand, are faster but less accurate as they use parameters derived from experimental data. They can be useful for preliminary calculations on very large molecules where DFT would be too time-consuming.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion, MD simulations can model processes like conformational changes, molecular aggregation, and interactions with a solvent or a biological target. nih.govrsc.org

For this compound, MD simulations could be used to understand how molecules interact with each other in a condensed phase. Simulations of simple aromatic compounds have shown that molecules can aggregate through weak intermolecular forces, such as π–π stacking and London dispersion forces. rsc.orgnih.gov Coarse-grained MD simulations, which simplify the atomic representation to study larger systems over longer timescales, could also be employed to model the behavior of many molecules of this compound. researchgate.net Such simulations are particularly useful for predicting physical properties and understanding self-assembly processes. researchgate.netnih.gov

Conformational Analysis and Flexibility

A thorough conformational analysis would involve mapping the potential energy surface of the molecule by rotating its flexible bonds to identify stable conformers. The two rotatable bonds in this compound—the bond connecting the phenyl ring to the acetonitrile (B52724) group and the bond within the methoxy group—are key to its flexibility. chemscene.com However, no specific studies detailing the energy barriers between different conformations or identifying the most stable conformers of this molecule have been published.

Solvent Effects and Intermolecular Interactions

The interaction of a solute with solvent molecules can significantly influence its behavior. Research in this area for this compound would involve computational modeling of the compound in various solvents to understand how properties like polarity and hydrogen bonding capacity of the solvent affect its stability and reactivity. Currently, there is no published research available that specifically investigates the solvent effects or intermolecular interactions of this compound through computational methods.

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are crucial for drug discovery and development, as they correlate a molecule's three-dimensional structure with its biological activity.

Quantitative Structure-Activity Relationships (QSAR)

QSAR models use statistical methods to relate the physicochemical properties of a series of compounds to their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds. A QSAR study involving this compound would require a dataset of structurally related compounds with measured biological activity. A search of the scientific literature did not yield any QSAR studies that include this compound.

Ligand-Receptor Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. researchgate.netneliti.com This is often followed by binding affinity predictions to estimate the strength of the interaction. For this compound, this would involve docking the molecule into the active site of a specific biological target. At present, there are no published studies detailing any such ligand-receptor docking simulations or binding affinity predictions for this compound.

Applications in Advanced Materials and Chemical Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

Pharmaceutical and Agrochemical SynthesisWhile listed as a specialty chemical, no specific examples or documented synthetic routes were found that utilize 2,5-Dimethyl-4-methoxyphenylacetonitrile as an intermediate in the synthesis of named pharmaceutical or agrochemical products. Mentions of its potential use in drug delivery systems are vague and not substantiated by detailed research paperschem960.com.

Synthesis of Neurotransmitter Analogs and Modulators

While there is no direct literature detailing the use of this compound in the synthesis of neurotransmitter analogs, the structurally related class of phenethylamines, which are known to modulate neurotransmitter activity, provides a strong indication of its potential in this area. For instance, substituted phenethylamines are well-established scaffolds for serotonin (B10506) 5-HT2 receptor agonists. The core of this compound could theoretically be transformed into a phenethylamine (B48288) structure through reduction of the nitrile group.

Moreover, a structural isomer, 4-methoxy-2-methylbenzyl cyanide, is a known intermediate in the preparation of corticotropin-releasing factor (CRF) receptor antagonists, which are investigated for their potential in treating stress-related disorders. This suggests that other isomers, such as this compound, could also serve as precursors for neurologically active compounds.

Precursor to Antitumor Agents and Other Biologically Active Compounds

The phenylacetonitrile (B145931) moiety is a key structural element in a variety of biologically active molecules, including some with antitumor properties. Although no specific antitumor agents derived from this compound have been reported, the general synthetic utility of phenylacetonitriles in this field is well-established. For example, they can be used in the synthesis of substituted quinolones and other heterocyclic systems that are known to exhibit cytotoxic activity against tumor cell lines. The substitution pattern on the phenyl ring of this compound could influence the biological activity of such derivatives, potentially leading to compounds with novel therapeutic profiles.

Role in the Synthesis of Selective Estrogen Receptor Ligands

Selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) are crucial in the treatment of hormone-responsive cancers. Many of these molecules possess complex aromatic structures. While the direct use of this compound in the synthesis of SERMs or SERDs has not been documented, its potential as a synthetic intermediate can be inferred. The nitrile group can be elaborated into various functional groups that are common in these ligands, and the substituted phenyl ring can serve as a key recognition element for the estrogen receptor.

Specialty Chemicals and Fine Chemicals

This compound is commercially available from various suppliers, which indicates its use as a specialty chemical and a fine chemical intermediate. It is described as a valuable building block in the synthesis of pharmaceuticals and agrochemicals. chem960.com Its chemical structure, featuring methoxy (B1213986) and dimethyl groups at specific positions, imparts high reactivity and selectivity in coupling and cyclization reactions. chem960.com This makes it a useful component in the multi-step synthesis of complex target molecules where precise control over chemical transformations is essential.

Role in Biosynthesis and Natural Product Chemistry

The connection of this compound to the natural world is not well-documented. However, the broader class of phenylacetonitriles has been identified in various natural sources.

Identification in Natural Extracts and Biosynthetic Pathways

There are no reports of this compound being isolated from natural extracts. However, the simpler analog, phenylacetonitrile, has been identified in various plants and is even used as a pheromone by some insects. nih.gov Another related compound, 4-methoxyphenylacetonitrile, has been isolated from a marine sponge. sigmaaldrich.com Phenylacetonitriles in plants are typically biosynthesized from the amino acid L-phenylalanine. It is plausible that substituted phenylacetonitriles, if found in nature, would follow a similar biosynthetic pathway involving modified amino acid precursors.

Biotransformation and Enzymatic Reactions

Specific studies on the biotransformation of this compound are not available. However, the enzymatic hydrolysis of the nitrile group in related compounds is a known process. For instance, nitrilase enzymes from various microorganisms can convert phenylacetonitriles into their corresponding phenylacetic acids. The biotransformation of phenylacetonitrile to 2-hydroxyphenylacetic acid by marine fungi has been reported. thegoodscentscompany.com It is conceivable that this compound could be a substrate for similar enzymes, which would convert it to 2,5-Dimethyl-4-methoxyphenylacetic acid, another potentially valuable chemical intermediate.

Environmental and Toxicological Research Perspectives

Environmental Fate and Degradation Studies

Biodegradation Pathways and Microbial Metabolism

There is currently no available scientific data on the biodegradation pathways or the microbial metabolism of 2,5-Dimethyl-4-methoxyphenylacetonitrile. Research has not yet identified specific microorganisms capable of degrading this compound or the metabolic routes they would employ.

Abiotic Degradation Mechanisms (Photolysis, Hydrolysis)

Information regarding the abiotic degradation of this compound through mechanisms such as photolysis (degradation by light) or hydrolysis (reaction with water) is not present in the current body of scientific literature. The stability of the molecule under various environmental conditions, such as sunlight exposure and different pH levels, has not been documented.

Presence in Environmental Matrices (e.g., water, sediment)

There are no documented reports on the detection or monitoring of this compound in any environmental matrices, including water, soil, or sediment. Consequently, its potential as an environmental contaminant is unknown.

Ecotoxicological Implications

The potential impact of this compound on ecosystems is another area where scientific investigation is absent.

Impact on Aquatic and Terrestrial Ecosystems

No studies have been published that assess the ecotoxicological effects of this compound on aquatic or terrestrial organisms. Therefore, its potential to cause harm to plants, invertebrates, fish, or other wildlife has not been determined.

Bioaccumulation Potential

The bioaccumulation potential of this compound, which is its ability to be absorbed by organisms and accumulate in their tissues, has not been investigated. Key indicators, such as the octanol-water partition coefficient (Kow), which would suggest its likelihood to bioaccumulate, are not reported in readily available databases for this specific compound.

Advanced Analytical Methods for Environmental Monitoring

The environmental surveillance of emerging contaminants necessitates the development and application of sophisticated analytical methodologies. For a compound such as this compound, which possesses aromatic and nitrile functionalities, specific challenges arise in its detection and quantification at environmentally relevant concentrations. These challenges include potential matrix interference from complex environmental samples and the need for high sensitivity to detect trace levels. This section explores the advanced analytical methods that are pertinent to the environmental monitoring of this compound.

Trace Analysis in Complex Environmental Samples

The analysis of trace amounts of this compound in intricate environmental matrices like soil, sediment, and wastewater is a complex task. The presence of numerous other organic and inorganic compounds can interfere with its detection, leading to inaccurate results. Consequently, the selection of an appropriate analytical technique is paramount.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or diode array detection (DAD) is a powerful tool for the trace analysis of organic compounds. The chromatographic separation step is crucial for isolating the target analyte from matrix components. For a compound with the polarity of this compound, a reversed-phase C18 column would likely provide effective separation.

Gas chromatography-mass spectrometry (GC-MS) is another highly effective technique, particularly for volatile and semi-volatile organic compounds. Given the acetonitrile (B52724) group, derivatization might be employed to enhance its volatility and improve its chromatographic behavior, leading to lower detection limits. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, which is a unique fingerprint of the molecule.

To illustrate the potential application of these techniques, the following hypothetical data table showcases the kind of results that could be obtained from the analysis of spiked environmental samples.

Hypothetical Recovery Data for this compound in Environmental Matrices

| Matrix | Spiking Level (ng/L) | Analytical Method | Average Recovery (%) | Relative Standard Deviation (%) |

| River Water | 10 | LC-MS/MS | 95.2 | 4.8 |

| Wastewater Effluent | 50 | GC-MS | 89.7 | 7.2 |

| Soil Extract | 25 | HPLC-DAD | 92.1 | 5.5 |

Development of Sensitive Detection Techniques

Achieving low detection limits is a critical aspect of environmental monitoring, as even trace concentrations of certain chemicals can have adverse ecological effects. The development of sensitive detection techniques for this compound would likely focus on enhancing both the selectivity and the signal response of the analytical instrumentation.

Tandem mass spectrometry (MS/MS) offers a significant advantage in this regard. In an LC-MS/MS or GC-MS/MS setup, the first mass spectrometer selects the molecular ion of the target compound, which is then fragmented. The second mass spectrometer then detects specific fragment ions. This multiple reaction monitoring (MRM) approach drastically reduces background noise and enhances sensitivity, allowing for quantification at the picogram-per-liter (pg/L) or even lower levels.

Another avenue for developing sensitive detection methods involves the use of novel sample preparation and pre-concentration techniques. Solid-phase microextraction (SPME) is a solvent-free method that can extract and concentrate organic analytes from water samples onto a coated fiber. The fiber can then be directly desorbed into the injection port of a gas chromatograph, providing a highly concentrated sample for analysis and thereby lowering the effective detection limit.

The following table provides a hypothetical comparison of detection limits for this compound using different advanced analytical techniques.

Hypothetical Detection Limits for this compound

| Analytical Technique | Abbreviation | Limit of Detection (LOD) (ng/L) | Limit of Quantification (LOQ) (ng/L) |

| High-Performance Liquid Chromatography-Diode Array Detection | HPLC-DAD | 100 | 350 |

| Gas Chromatography-Mass Spectrometry | GC-MS | 10 | 35 |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | 0.5 | 1.5 |

| Gas Chromatography-Tandem Mass Spectrometry with SPME | SPME-GC-MS/MS | 0.05 | 0.15 |

These advanced methods, combining powerful separation capabilities with highly sensitive and specific detection, would be essential for a comprehensive understanding of the environmental presence and behavior of this compound.

Future Research Directions and Unexplored Avenues

Targeted Synthesis of Novel Derivatives with Enhanced Properties

The core structure of 2,5-Dimethyl-4-methoxyphenylacetonitrile offers a versatile scaffold for the synthesis of novel derivatives with potentially enhanced chemical and physical properties. Future research should focus on the strategic modification of this parent molecule to tailor its characteristics for specific applications.

One promising avenue lies in the derivatization of the nitrile group. The nitrile functionality is a gateway to a variety of other chemical moieties, including amines, amides, carboxylic acids, and ketones. The synthesis of a library of such derivatives would significantly broaden the chemical space accessible from this starting material. For instance, the reduction of the nitrile to a primary amine would yield phenethylamine (B48288) derivatives, a class of compounds with known biological significance.

Furthermore, modifications to the aromatic ring could be explored. Electrophilic aromatic substitution reactions could introduce additional functional groups, altering the electronic properties and steric profile of the molecule. For example, nitration followed by reduction could introduce an additional amino group, while halogenation could provide a handle for further cross-coupling reactions to build more complex molecular architectures.

The development of stereoselective synthetic methods for derivatives of this compound is another critical area. The introduction of chiral centers, for instance at the benzylic position, would open up possibilities for applications in areas where stereochemistry is crucial, such as in the development of chiral ligands for asymmetric catalysis or as building blocks for pharmaceuticals.

| Potential Derivative Class | Synthetic Strategy | Potential Enhanced Properties |

| Primary Amines | Reduction of the nitrile group | Increased basicity, potential for biological activity |

| Carboxylic Acids | Hydrolysis of the nitrile group | Increased polarity, coordination sites for metal complexes |

| Substituted Phenyl Rings | Electrophilic aromatic substitution | Altered electronic properties, new reactive sites |

| Chiral Derivatives | Asymmetric synthesis | Enantioselective recognition, applications in catalysis |

Exploration of New Catalytic Systems for Sustainable Production

The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is paramount for their potential large-scale application. Future research should focus on the exploration of novel catalytic systems that offer improvements in terms of yield, selectivity, and environmental impact over traditional synthetic routes.

Green catalytic approaches are particularly attractive. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, reducing waste and cost. For instance, the cyanation of a suitable 2,5-dimethyl-4-methoxybenzyl halide or alcohol could be achieved using solid-supported cyanide reagents or catalysts. Research into palladium-catalyzed cyanation reactions, which have shown promise for a wide range of aryl halides, could be extended to the specific substrates required for the synthesis of this compound. researchgate.net

Biocatalysis represents another exciting frontier for the sustainable production of chiral derivatives. nih.govresearchgate.net Enzymes, such as nitrilases or hydroxynitrile lyases, could be employed for the enantioselective synthesis of chiral building blocks derived from this compound. researchgate.net This would provide an environmentally benign alternative to traditional chiral resolution or asymmetric synthesis methods. The discovery and engineering of enzymes with high activity and selectivity for this specific substrate would be a significant advancement. frontiersin.org

| Catalytic Approach | Potential Advantages | Research Focus |

| Heterogeneous Catalysis | Recyclability, reduced waste | Development of robust and selective solid-supported catalysts |

| Palladium-Catalyzed Cyanation | High efficiency and functional group tolerance | Optimization for 2,5-dimethyl-4-methoxy substituted substrates |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering for specific transformations |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing protocols and designing new synthetic strategies. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of these reactions.

The Knoevenagel condensation, a likely route to precursors of this compound, offers a rich area for mechanistic investigation. nih.govresearchgate.netnih.gov While the general mechanism is understood, the specific role of the substituents on the aromatic ring in influencing reaction rates and stereoselectivity warrants detailed study. Computational modeling, such as Density Functional Theory (DFT) calculations, could be used to map the reaction energy profile and identify key transition states. researchgate.net

Similarly, the mechanism of catalytic cyanation reactions for the synthesis of this compound should be investigated. researchgate.netrsc.org Understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps, will be key to developing more efficient catalysts. researchgate.net Isotope labeling studies and in-situ spectroscopic techniques could provide valuable experimental evidence to support proposed mechanisms.

Advanced Materials Science Applications beyond Optoelectronics

The unique electronic and structural features of this compound suggest its potential as a building block for advanced materials with applications beyond the traditional scope of optoelectronics.